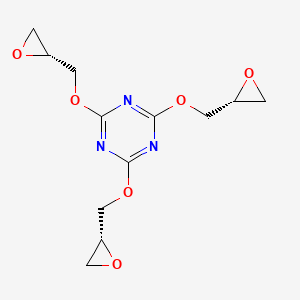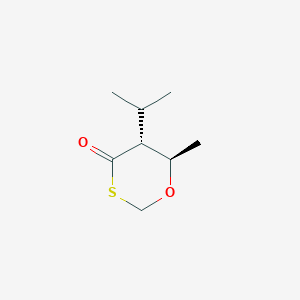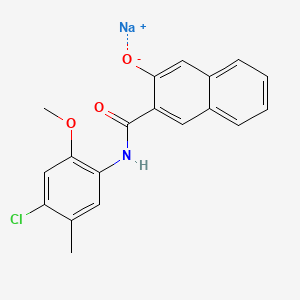
2-Naphthalenecarboxamide, N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxynaphthalene-2-carboxamidate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a naphthalene ring, a carboxamide group, and several substituents such as chlorine, methoxy, and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxynaphthalene-2-carboxamidate typically involves multiple steps. The starting materials often include 4-chloro-2-methoxy-5-methylaniline and 3-hydroxynaphthalene-2-carboxylic acid. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxynaphthalene-2-carboxamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Sodium N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxynaphthalene-2-carboxamidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases, although more research is needed.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Sodium N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxynaphthalene-2-carboxamidate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-2-methoxy-5-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dimethoxybenzamide
Uniqueness
Sodium N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxynaphthalene-2-carboxamidate is unique due to its specific combination of functional groups and its sodium salt form. This uniqueness can influence its solubility, reactivity, and overall chemical behavior, making it distinct from other similar compounds.
Propiedades
Número CAS |
93964-23-9 |
|---|---|
Fórmula molecular |
C19H15ClNNaO3 |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
sodium;3-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C19H16ClNO3.Na/c1-11-7-16(18(24-2)10-15(11)20)21-19(23)14-8-12-5-3-4-6-13(12)9-17(14)22;/h3-10,22H,1-2H3,(H,21,23);/q;+1/p-1 |
Clave InChI |
JFBMALKHUCNYJL-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
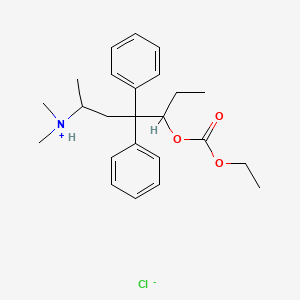

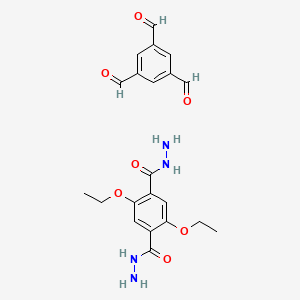
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
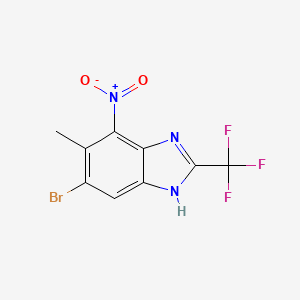
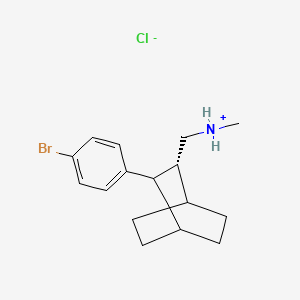


![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)
